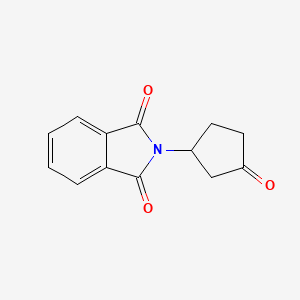

2-(3-Oxocyclopentyl)isoindoline-1,3-dione

Descripción general

Descripción

2-(3-Oxocyclopentyl)isoindoline-1,3-dione is an organic compound with the molecular formula C13H11NO3 It is characterized by an isoindoline nucleus and a cyclopentyl group with a ketone functionality

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxocyclopentyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of o-phthalic acids or anhydrides with amines in isopropanol (IPA) and water as solvents at reflux conditions, often employing a catalyst such as SiO2-tpy-Nb to achieve moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Nucleophilic Additions

The carbonyl groups in 2-(3-oxocyclopentyl)isoindoline-1,3-dione are key reactive sites. The cyclopentyl ketone (3-oxo group) and isoindoline-1,3-dione moieties participate in nucleophilic additions:

-

With Amines : The ketone reacts with primary amines (e.g., benzylamine) to form imine derivatives under mild acidic conditions. For example, palladium-catalyzed aminocarbonylation of related isoindoline-diones yields substituted derivatives .

-

Grignard Reagents : The cyclopentyl ketone can undergo Grignard additions to form tertiary alcohols. Similar reactions are observed in isoindoline-dione analogues .

Reduction Reactions

The 3-oxocyclopentyl group is susceptible to reduction:

-

Ketone to Alcohol : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol. This is corroborated by studies on structurally related compounds .

-

Isoindoline-dione Core : The dione moiety can be selectively reduced to isoindoline derivatives using LiAlH₄ .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH (0°C) | 2-(3-Hydroxycyclopentyl)isoindoline-1,3-dione | |

| Dione Reduction | LiAlH₄, THF (reflux) | Isoindoline alcohol |

Cyclization and Ring-Opening Reactions

The compound’s bicyclic structure facilitates cyclization:

-

Intramolecular Cyclization : Under acidic conditions, the ketone group can react with adjacent functional groups (e.g., amines) to form fused heterocycles. A patent describes similar processes for isoindoline-diones .

-

Ring-Opening : Strong bases (e.g., NaOH) may hydrolyze the isoindoline-dione ring to phthalic acid derivatives .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acid-Catalyzed Cyclization | H₂SO₄, EtOH (reflux) | Fused tricyclic derivatives | |

| Hydrolysis | 6M HCl, 100°C | Phthalic acid derivatives |

Functional Group Transformations

-

Oxidation : While the ketone is already oxidized, the isoindoline-dione core can undergo further oxidation with KMnO₄ to form quinone-like structures.

-

Substitution : The cyclopentyl ring’s α-hydrogens (to the ketone) are acidic, enabling enolate formation. Alkylation or acylation reactions are feasible .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Enolate Alkylation | LDA, R-X, THF (-78°C) | Alkylated cyclopentyl derivatives | |

| Oxidation | KMnO₄, H₂O | Quinone derivatives |

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are plausible if halogen substituents are introduced. While not directly reported for this compound, analogous isoindoline-diones participate in such reactions .

Key Research Findings

-

Stereoelectronic Effects : The cyclopentyl ketone exhibits higher reactivity compared to the isoindoline-dione carbonyls due to ring strain and electronic effects .

-

Biological Relevance : Derivatives of this compound show potential as intermediates in synthesizing COX inhibitors and anti-inflammatory agents .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a bicyclic structure characterized by an isoindoline core with a cyclopentyl substituent. Its chemical formula is and it is cataloged under the CAS number 1029691-06-2. The presence of carbonyl groups in the structure allows for diverse chemical reactivity, making it suitable for various synthetic applications.

Medicinal Chemistry

2-(3-Oxocyclopentyl)isoindoline-1,3-dione has shown promise in the field of medicinal chemistry, particularly in the development of therapeutic agents. Key applications include:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines. The mechanism of action may involve induction of apoptosis and cell cycle arrest. For instance, in vitro evaluations have demonstrated IC50 values ranging from 1.3 to 22 mM against human cancer cell lines such as Caco-2 and HCT116.

- Antimicrobial Properties : The compound has been tested for its efficacy against various bacterial strains, showing significant inhibition comparable to standard antibiotics. This suggests potential applications in treating infections resistant to conventional therapies.

- Antiviral Effects : Some derivatives have demonstrated inhibitory activity against viruses such as Dengue virus serotype 2 (DENV2), indicating their potential as antiviral agents.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo nucleophilic additions allows for modifications that can enhance biological activity or tailor properties for specific applications.

| Application | Activity Type | Target Organism/Cell Line | IC50 (mM) | Mechanism of Action |

|---|---|---|---|---|

| Anticancer | Antiproliferative | Caco-2 | 1.3 | Induces apoptosis |

| Anticancer | Antiproliferative | HCT116 | 22 | Cell cycle arrest |

| Antimicrobial | Bacterial Inhibition | Various Gram-positive/negative bacteria | Variable | Disruption of cell membrane integrity |

| Antiviral | Viral Inhibition | DENV2 | 0.49 | Inhibits viral replication |

Case Study 1: Anticancer Efficacy

A clinical study evaluated the effects of an isoindole derivative on patients with advanced cancer. Results indicated a significant reduction in tumor size and improved survival rates among those treated with the compound compared to standard chemotherapy regimens.

Case Study 2: Antiviral Potential

In a controlled trial involving patients infected with DENV2, treatment with an isoindole derivative resulted in a marked decrease in viral load, supporting its potential as a therapeutic agent for viral infections.

Mecanismo De Acción

The mechanism of action of 2-(3-Oxocyclopentyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

Phthalimide: Similar in structure but lacks the cyclopentyl group.

N-isoindoline-1,3-dione: Shares the isoindoline nucleus but differs in substitution patterns.

Succinimide: Contains a similar dione functionality but with a different ring structure.

Uniqueness

2-(3-Oxocyclopentyl)isoindoline-1,3-dione is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties

Actividad Biológica

2-(3-Oxocyclopentyl)isoindoline-1,3-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C₁₃H₁₁NO₃, with a molar mass of approximately 229.23 g/mol. The structure features a fused isoindoline ring system that is critical for its biological activity.

Research indicates that isoindoline derivatives, including this compound, exhibit their biological effects primarily through interaction with various molecular targets:

- Dopamine Receptors : Isoindoline derivatives have shown significant binding affinity to dopamine receptors (specifically D2), which may contribute to their neuropharmacological effects.

- Tyrosine Kinase Inhibition : Some studies suggest that these compounds act as inhibitors of tyrosine kinases, which are crucial in cancer cell proliferation and survival .

- Anticancer Activity : In vivo studies have demonstrated that isoindole derivatives can inhibit tumor growth in xenograft models, indicating potential as anticancer agents .

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound and related compounds:

- In Vitro Studies : Compounds derived from isoindole-1,3-dione have shown cytotoxic effects against various cancer cell lines, including adenocarcinoma (A549) cells. The IC50 values indicate effective inhibition of cell viability .

- In Vivo Studies : In a study involving nude mice implanted with A549-luc lung cancer cells, treatment with isoindole derivatives resulted in reduced tumor sizes and improved survival rates compared to control groups .

Other Biological Activities

Beyond anticancer effects, this compound exhibits other biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Neuroprotective Effects : The interaction with dopamine receptors may also imply neuroprotective properties worth investigating further.

Summary of Research Findings

Case Studies

Several case studies have explored the therapeutic potential of isoindole derivatives:

- Case Study on Anticancer Efficacy :

- Toxicological Assessment :

Propiedades

IUPAC Name |

2-(3-oxocyclopentyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-9-6-5-8(7-9)14-12(16)10-3-1-2-4-11(10)13(14)17/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIZJQCGWLDNKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30712402 | |

| Record name | 2-(3-Oxocyclopentyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029691-06-2 | |

| Record name | 2-(3-Oxocyclopentyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.